1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene
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Overview
Description
1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene is a chemical compound with the molecular formula C8H5Cl2F3O2 and a molecular weight of 261.03 g/mol . This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring, making it a halogenated aromatic ether .
Preparation Methods
The synthesis of 1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene involves several steps, typically starting with a benzene derivative. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Hydrolysis: The methoxy groups can be hydrolyzed to form phenols.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene can be compared with other halogenated aromatic ethers, such as:
- 1,4-Dichloro-2-difluoromethoxybenzene
- 1,4-Dichloro-2-fluoromethoxybenzene
- 1,4-Dichloro-2-difluoromethoxy-6-methoxybenzene
These compounds share similar structural features but differ in the number and position of halogen and methoxy groups, which can affect their chemical reactivity and applications .
Properties
Molecular Formula |
C8H5Cl2F3O2 |
---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
2,5-dichloro-1-(difluoromethoxy)-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-4-1-5(14-3-11)7(10)6(2-4)15-8(12)13/h1-2,8H,3H2 |
InChI Key |
RBJGYKXXYRFIJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OCF)Cl)OC(F)F)Cl |
Origin of Product |
United States |
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